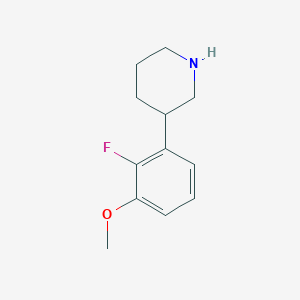![molecular formula C9H9BrF2O2 B13583419 2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol is an organic compound with the molecular formula C9H9BrF2O2 It is a brominated derivative of phenylethanol, featuring a difluoromethoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol typically involves the bromination of 1-[2-(difluoromethoxy)phenyl]ethanol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. The use of automated systems for reagent addition and temperature control further ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding phenylethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanone
Reduction: 1-[2-(difluoromethoxy)phenyl]ethanol
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and difluoromethoxy group contribute to its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-phenylethanol
- 2-Bromo-1-[2-(methoxy)phenyl]ethanol
- 2-Bromo-1-[2-(trifluoromethoxy)phenyl]ethanol
Uniqueness
2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications. Additionally, the bromine atom provides a site for further functionalization, allowing for the creation of a diverse range of derivatives.
Propiedades
Fórmula molecular |
C9H9BrF2O2 |
|---|---|
Peso molecular |
267.07 g/mol |
Nombre IUPAC |
2-bromo-1-[2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H9BrF2O2/c10-5-7(13)6-3-1-2-4-8(6)14-9(11)12/h1-4,7,9,13H,5H2 |
Clave InChI |
MCMWCDHBLONSIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CBr)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


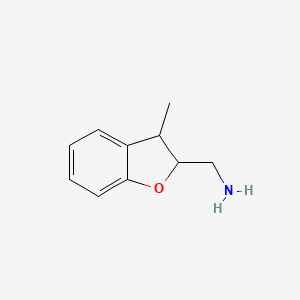
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
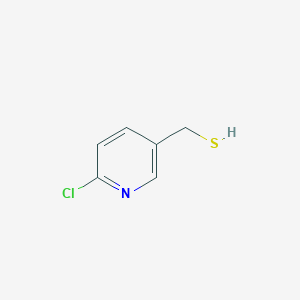
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
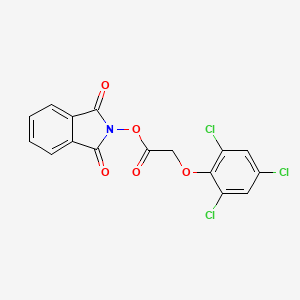
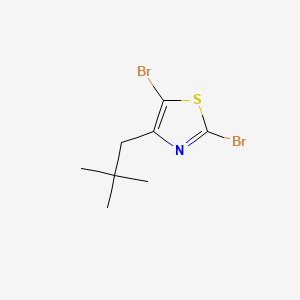

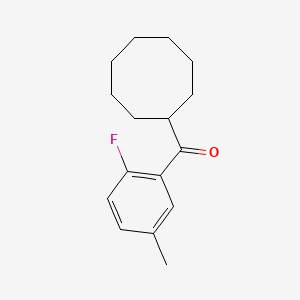
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
